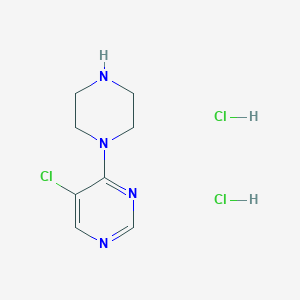

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Overview

Description

“5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1797573-17-1 . It has a molecular weight of 271.58 . It’s a powder that is stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 271.58 .Scientific Research Applications

1. Role in Neuropsychiatric Disorders

5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride has been implicated in neuropsychiatric research, notably in the exploration of 5-HT(1A) receptors. These receptors are significant in the pathophysiology and treatment of anxiety and depression. Research involving a novel, selective, silent 5-HT(1A) antagonist showed potential applications in treating mood disorders. The study utilized Positron Emission Tomography (PET) and a specific radioligand to assess the receptor occupancy, indicating the compound's relevance in clinical development for anxiety and mood disorders (Rabiner et al., 2002).

2. Insight into Anticancer Agent Metabolism

Research on the metabolism and disposition of L-735,524, a potent HIV-1 protease inhibitor, provides insight into the biochemical behavior of related compounds, including this compound. The identification of major metabolic pathways and the metabolic profile of the compound in human urine highlight the complex biotransformation these compounds undergo, which is essential for understanding their pharmacological effects and therapeutic potential (Balani et al., 1995).

3. Understanding Drug Metabolism and Psychopharmacological Effects

The compound 1-(2-Pyrimidinyl)-piperazine, a metabolite of the antianxiety agent buspirone, offers insights into the metabolism and central effects of related compounds. It suggests the significance of understanding metabolites' roles in the overall pharmacodynamic profile of drugs, which can be crucial for developing and optimizing therapeutic agents, including those related to this compound (Caccia et al., 1986).

Safety and Hazards

Mechanism of Action

Target of Action

A related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at synaptic clefts, allowing it to be recycled

Mode of Action

If it acts similarly to the related compound mentioned above, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of action of this neurotransmitter .

Biochemical Pathways

The specific biochemical pathways affected by 5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride are not detailed in the search results. If it inhibits acetylcholinesterase like its related compound, it would affect cholinergic neurotransmission. This could potentially impact various physiological processes, including muscle function, memory, and other cognitive functions .

Result of Action

If it acts as an acetylcholinesterase inhibitor, it could potentially increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . This could have various effects depending on the specific neural pathways involved.

Properties

IUPAC Name |

5-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYVMHBKLMTYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

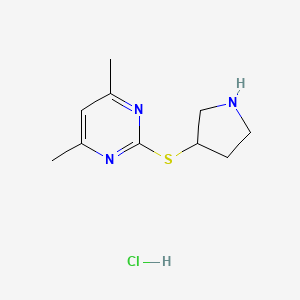

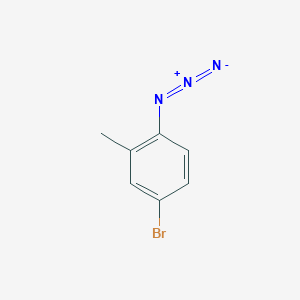

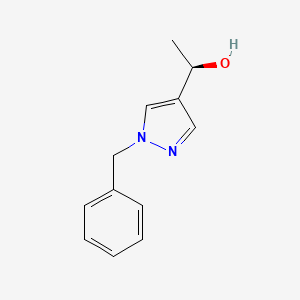

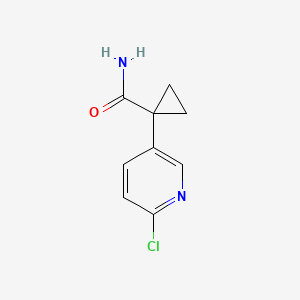

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)

![1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)

![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)

![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)